4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine
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Overview
Description
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine: is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a phenyl group, and a pyrimidine ring
Mechanism of Action
Target of Action
The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets by binding to the active sites of both the Enoyl ACP Reductase and DHFR enzymes . This interaction inhibits the activity of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of key components of the bacterial cell membrane . Similarly, the inhibition of DHFR disrupts the folate metabolism pathway, affecting the synthesis of nucleotides required for DNA replication .
Result of Action
The compound’s action results in the inhibition of bacterial growth due to disruption of essential biochemical processes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrrole and pyrimidine precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized through the reaction of 2,5-dimethyl-1H-pyrrole with appropriate reagents to introduce the desired substituents.
Formation of the Phenyl Group: : The phenyl group is often introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Coupling of Pyrimidine and Pyrrole: : The final step involves the coupling of the pyrimidine ring with the pyrrole-substituted phenyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions can replace one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine: has several scientific research applications:
Chemistry: : The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: : It may serve as a ligand in biological studies, interacting with various biomolecules and proteins.
Industry: : Use in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine: can be compared with other similar compounds, such as:
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
2-(4-pyridinyl)pyrimidine derivatives
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific arrangement of rings and substituents, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-pyridin-4-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-15-3-4-16(2)25(15)19-7-5-17(6-8-19)20-11-14-23-21(24-20)18-9-12-22-13-10-18/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYNNCURQSDYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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